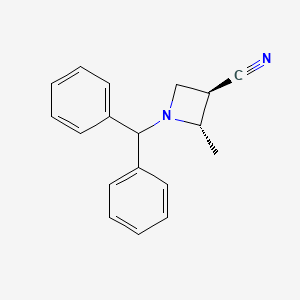
rel-(2S,3R)-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2S,3R)-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile, commonly known as DMAC, is a chiral azetidine derivative that has gained significant attention in the scientific community due to its numerous biological activities. DMAC has been found to exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antidiabetic activities.
Mechanism of Action
The mechanism of action of DMAC is not fully understood. However, it has been proposed that DMAC may exert its pharmacological effects by modulating various signaling pathways. For example, DMAC has been found to inhibit the NF-κB signaling pathway, which is involved in the production of proinflammatory cytokines. DMAC has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DMAC has been found to have a number of biochemical and physiological effects. For example, DMAC has been shown to reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6. DMAC has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, DMAC has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
DMAC has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological effects. However, DMAC also has some limitations. For example, it has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMAC has not been extensively studied for its toxicity, which could limit its potential therapeutic applications.
Future Directions
There are several future directions for DMAC research. One area of research could be to further investigate the mechanism of action of DMAC. Another area of research could be to study the potential toxicity of DMAC in vivo. Additionally, DMAC could be investigated for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, DMAC could be used as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
DMAC can be synthesized through a multistep process involving the reaction of (S)-phenylglycine ethyl ester with 2-bromo-1,3-dimethylimidazolium bromide to form an imidazolium salt. The salt is then reacted with n-butyllithium to generate an imidazolium carbanion, which is subsequently reacted with diphenylacetonitrile to form the desired DMAC product.
Scientific Research Applications
DMAC has been extensively studied for its pharmacological effects. It has been found to exhibit anti-inflammatory activity by suppressing the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6. DMAC has also been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, DMAC has been shown to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity.
properties
IUPAC Name |
(2S,3R)-1-benzhydryl-2-methylazetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCNLDUDKXUUDF-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
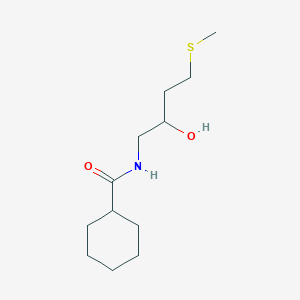
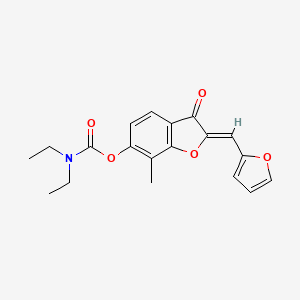
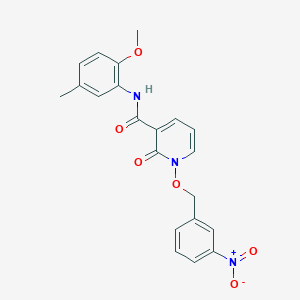
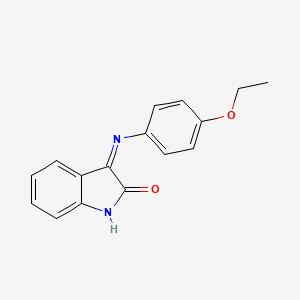
![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2957368.png)

![6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2957372.png)
![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)